molecular formula C8H8ClNO3 B2539969 Methyl 5-chloro-2-hydroxy-6-methylnicotinate CAS No. 934361-39-4

Methyl 5-chloro-2-hydroxy-6-methylnicotinate

Cat. No. B2539969
CAS RN: 934361-39-4
M. Wt: 201.61
InChI Key: ROJAQOFVCKISEV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of chlorinated hydroxynicotinates and related compounds has been a subject of interest due to their potential biological activities. In the first paper, a series of 3-substituted 5-hydroxy-5-trifluoro[chloro]methyl-1H-1-isonicotinoyl-4,5-dihydropyrazoles were synthesized through a cyclocondensation reaction involving 4-methoxy-1,1,1-trifluoro[chloro]-4-(substituted)-alk-3-en-2-ones and isoniazid. This method yielded compounds with significant antimycobacterial activity, particularly against Mycobacterium tuberculosis strains, both INH-susceptible and INH-resistant . Another study reported the synthesis of 2-chloro-5-hydroxynicotinonitrile, a key intermediate for the total synthesis of a hydroxylated metabolite of (S)-2-(3-t-butylamino-2-hydroxypropoxy)-3-cyanopyridine. The synthesis involved the use of 5-amino-2-chloro-3-methylpyridine and provided insights into the characterization of related by-products . Additionally, chlorinated 5-hydroxy-4-methyl-2(5H)-furanones, including mucochloric acid, were synthesized through an improved procedure, which also allowed for the preparation of carbon-labelled compounds .

Molecular Structure Analysis

The molecular structure of chlorinated hydroxynicotinates and related compounds has been elucidated using various techniques. For instance, the crystal structure and spectroscopic properties of a Schiff base compound related to the target molecule were determined by X-ray diffraction, IR, and UV-Vis spectroscopy. The study also involved gas phase geometry optimizations and potential energy surface scans to understand the intramolecular proton transfer . Another research focused on the structural characterization of Methyl 6-chloro-4-(2-chlorophenyl)-5-formyl-2-methyl-1,4-dihydropyridine-3-carboxylate, comparing crystallographic data with molecular modeling results. The study revealed the presence of intermolecular hydrogen bonds and C=H...O interactions within the crystal .

Chemical Reactions Analysis

The chemical reactivity of chlorinated hydroxynicotinates is influenced by their molecular structure and the presence of functional groups. The cyclocondensation reactions used in the synthesis of pyrazole derivatives and the Schiemann reaction for the synthesis of 2-chloro-5-hydroxynicotinonitrile are examples of chemical reactions that these compounds undergo. The formation of intermolecular hydrogen bonds and the potential for intramolecular proton transfer, as observed in the Schiff base compound , also highlight the dynamic chemical behavior of these molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of chlorinated hydroxynicotinates are closely related to their molecular structures. The presence of chloro and hydroxy groups can significantly affect the solubility, melting point, and stability of these compounds. The crystallographic data provided insights into the solid-state properties, such as lattice parameters and space group, which are essential for understanding the material's behavior . The spectroscopic characterization, including IR, UV-Vis, and NMR data, offers valuable information on the electronic structure and functional group identification .

Scientific Research Applications

Environmental Science Applications

  • Triclosan (TCS), a compound with antimicrobial properties similar in function to some nicotinate derivatives, is widely used in personal care products. Its environmental occurrence, toxicity, and degradation were reviewed, indicating its broad detection in water bodies and potential transformation into more toxic compounds through processes like chlorination and photooxidation (Bedoux et al., 2012).

Nutraceutical and Food Additive Applications

  • Chlorogenic Acid, a phenolic compound, has health-promoting properties relevant to metabolic syndrome treatment. It serves both as a nutraceutical for disease prevention and a food additive due to its antimicrobial and antioxidant activities (Santana-Gálvez et al., 2017).

Pharmaceutical Applications

  • DNA methylation and demethylation, where cytosine derivatives are key, play a crucial role in genome regulation. This process's dynamics are essential for understanding genetic functions and the potential for therapeutic interventions (Efimova et al., 2020).

Epigenetics Applications

  • 5-Hydroxymethylcytosine (5hmC), an epigenetic marker with implications in cancer and neurological disorders, highlights the role of modified DNA bases in disease pathology and the potential for novel diagnostic tools (Xu et al., 2021).

properties

IUPAC Name

methyl 5-chloro-6-methyl-2-oxo-1H-pyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO3/c1-4-6(9)3-5(7(11)10-4)8(12)13-2/h3H,1-2H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROJAQOFVCKISEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C(=O)N1)C(=O)OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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